molecular formula C10H12Cl2N2 B2855709 Quinolin-2-ylmethanamine dihydrochloride CAS No. 18004-62-1; 5760-20-3

Quinolin-2-ylmethanamine dihydrochloride

Cat. No.: B2855709
CAS No.: 18004-62-1; 5760-20-3
M. Wt: 231.12
InChI Key: XPAZBFLKFMBGMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinolin-2-ylmethanamine dihydrochloride (CAS: 18004-62-1) is a dihydrochloride salt derived from its free base, 2-aminomethylquinoline (CAS: 5760-20-3). Its molecular formula is C₁₀H₁₂Cl₂N₂, with a molecular weight of 231.12 g/mol . Key physicochemical properties include:

  • Solubility: Requires dissolution in deionized water or organic solvents (e.g., DMSO), with heating or sonication recommended to enhance solubility .
  • Storage: Stable at room temperature (RT) for short-term use; long-term storage requires -20°C or -80°C to prevent degradation .

Properties

IUPAC Name

quinolin-2-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2.2ClH/c11-7-9-6-5-8-3-1-2-4-10(8)12-9;;/h1-6H,7,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAZBFLKFMBGMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18004-62-1
Record name (quinolin-2-yl)methanamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Scientific Research Applications

Anticancer Research

Recent studies have highlighted the potential of quinoline-based compounds, including quinolin-2-ylmethanamine dihydrochloride, as effective anticancer agents. The following table summarizes key findings from various studies:

StudyCompoundMechanism of ActionTarget Cancer Cell LinesIC50 Value
Venkatarao et al. (2018)Quinoline-Chalcone hybridsInhibition of HDAC enzymesK562, HepG2, MDA-MB-231Low micromolar range
PMC9169701 (2021)Quinoline derivativesInduction of apoptosis via Bax/Bcl-Xl modulationMyelogenous leukemia cellsNot specified
PMC9884086 (2021)MK-8189 (related compound)PDE10A inhibitionSchizophrenia models (not cancer)Not specified

In a notable study, quinoline derivatives were synthesized and evaluated for their ability to inhibit histone deacetylases (HDAC), which play a crucial role in cancer cell proliferation. Compounds demonstrated significant cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents .

Neurological Applications

This compound has also been explored for its effects on neurological disorders. For instance, related compounds have shown promise in targeting phosphodiesterase 10A (PDE10A), which is implicated in schizophrenia treatment. MK-8189, a derivative of quinolin-2-ylmethanamine, is currently undergoing clinical trials for this purpose .

Synthesis and Reaction Conditions

The synthesis of this compound typically involves the following reaction conditions:

  • Yield : Approximately 82%
  • Reagents : Sodium hydroxide for neutralization
  • Solvent : Water at pH 10.0

This synthesis pathway highlights the compound's accessibility for further research and application development .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structural Features Solubility & Stability Key Differences
This compound 18004-62-1 C₁₀H₁₂Cl₂N₂ 231.12 Two HCl molecules attached to amine Soluble in water; stable at -20°C/-80°C Higher solubility than free base/hydrochloride forms
Quinolin-2-ylmethanamine hydrochloride 861036-67-1 C₁₀H₁₁ClN₂ 194.66 Single HCl molecule attached to amine Moderate solubility in polar solvents Lower chloride content reduces solubility
N-Methyl-1-(quinolin-2-yl)methanamine 136727-11-2 C₁₁H₁₃N₂ 173.24 (free base) Methyl group on amine nitrogen Likely lower water solubility Methylation reduces polarity and HCl binding capacity
(3-Methylquinolin-2-yl)methanamine dihydrochloride 1956322-16-9 C₁₁H₁₄Cl₂N₂ 245.15 Methyl substituent on quinoline ring Enhanced lipophilicity Methyl group alters steric and electronic properties

Hydrochloride vs. Dihydrochloride Salts

The dihydrochloride form (two HCl molecules) offers superior water solubility compared to the hydrochloride (one HCl) or free base forms. For example:

  • Free base (2-aminomethylquinoline): Molecular weight 158.20 g/mol; requires organic solvents for dissolution .
  • Hydrochloride : Molecular weight 194.66 g/mol; moderate solubility in water .
  • Dihydrochloride : Molecular weight 231.12 g/mol; readily dissolves in aqueous solutions due to ionic interactions .

This solubility difference is critical in pharmaceutical and research contexts, where bioavailability and formulation stability are prioritized .

Comparison with Other Dihydrochloride Salts

Dihydrochloride salts of structurally distinct amines share similar advantages in solubility and stability:

  • Putrescine dihydrochloride (CAS: P7505): Used in biogenic amine analysis; prepared as 1000 mg/L stock solutions in water .
  • Trientine dihydrochloride : A copper-chelating drug with enhanced stability over its free base .
  • Levocetirizine dihydrochloride (CAS: 130018-87-0): An antihistamine with improved bioavailability due to dihydrochloride salt formation .

These examples underscore the broader trend of using dihydrochloride salts to optimize physicochemical properties for industrial or therapeutic applications .

Key Considerations in Handling

  • Storage : Dihydrochloride salts are hygroscopic and require desiccated, low-temperature storage to prevent hydrolysis .
  • Solubility Optimization : Heating to 37°C and sonication are recommended for dissolution .

Q & A

What are the standard synthetic routes for Quinolin-2-ylmethanamine dihydrochloride, and how are reaction conditions optimized for high yield?

Basic Synthesis
The synthesis typically involves multi-step organic reactions, starting with the formation of the quinoline scaffold followed by amination and salt formation. Key parameters include precise control of temperature (e.g., maintaining 60–80°C during cyclization), pH (adjusted to 7–8 for amine stability), and reaction time (12–24 hours for complete conversion). Post-synthesis, the dihydrochloride salt is precipitated using HCl. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for confirming structural integrity and purity (>95%) .

What advanced techniques are employed to resolve structural ambiguities in this compound derivatives during synthesis?

Advanced Synthesis
Structural ambiguities, such as regioisomer formation or salt stoichiometry, are addressed using high-resolution MS (HRMS) and X-ray crystallography. For example, HRMS can differentiate between mono- and dihydrochloride forms by precise mass-to-charge ratio analysis. Reaction monitoring via in-situ infrared (IR) spectroscopy helps identify intermediate species, enabling real-time optimization of reaction conditions .

How do researchers characterize the purity and structural integrity of this compound?

Basic Characterization
Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm), while structural confirmation relies on 1^1H/13^13C NMR and MS. For example, the quinoline proton signals appear at δ 8.2–8.5 ppm in 1^1H NMR, and the dihydrochloride form shows distinct Cl⁻ counterion peaks in elemental analysis. Thermal gravimetric analysis (TGA) ensures stability under storage conditions .

What methodological approaches are recommended when encountering contradictory biological activity data across studies on Quinolin-2-ylmethanamine derivatives?

Advanced Data Analysis
Contradictions in biological data (e.g., varying IC50_{50} values in anticancer assays) may arise from structural variations (e.g., substituent positioning) or assay conditions (e.g., cell line specificity). Researchers should:

  • Compare derivatives using standardized assays (e.g., MTT protocol for cytotoxicity).
  • Perform computational docking studies to analyze binding affinity differences.
  • Validate findings with orthogonal methods (e.g., Western blotting for apoptosis markers) .

What in vitro assays are commonly utilized to evaluate the antimicrobial potential of this compound?

Basic Biological Evaluation
Standard assays include:

  • Broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli.
  • Time-kill kinetics to assess bactericidal vs. bacteriostatic effects.
  • Biofilm inhibition assays using crystal violet staining. The dihydrochloride form’s enhanced solubility improves consistency in aqueous media .

How can structure-activity relationship (SAR) studies be systematically designed to improve the anticancer efficacy of Quinolin-2-ylmethanamine analogs?

Advanced SAR Design
SAR studies focus on modifying the quinoline core and amine substituents:

  • Introduce electron-withdrawing groups (e.g., -NO2_2) at the 4-position to enhance DNA intercalation.
  • Replace the methyl group with bulkier substituents (e.g., morpholine) to improve target selectivity.
  • Use 3D-QSAR models to predict activity cliffs and prioritize synthetic targets. Validated via in vivo xenograft models .

What considerations are critical for ensuring the solubility and stability of this compound in experimental formulations?

Advanced Formulation
The dihydrochloride salt improves aqueous solubility (up to 50 mg/mL in PBS), but stability varies with pH:

  • pH control : Maintain formulations at pH 3–4 to prevent freebase precipitation.
  • Lyophilization : Enhances long-term stability; reconstitute in deionized water before use.
  • Excipient screening : Use cyclodextrins or PEG-400 to mitigate aggregation in biological matrices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.